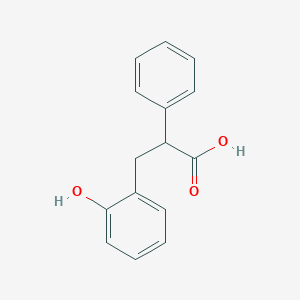

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Organic Synthesis

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of various chemical compounds due to its versatile reactivity. The compound can participate in several chemical reactions, making it valuable for creating complex organic molecules.

2. Metabolism Studies

This compound is a significant microbial metabolite derived from flavan-3-ols, such as catechin and epicatechin. Studies have shown that it plays a role in the metabolism of these flavonoids by gut microbiota, which can influence health outcomes related to diet and nutrition .

3. Cellular Metabolism

Research indicates that this compound is involved in cellular metabolism pathways, particularly in the metabolism of phenylalanine. Its presence in various food items also highlights its importance in dietary studies .

Medical Applications

1. Antiulcerogenic Effects

The compound has been studied for its potential antiulcerogenic properties. In animal models, it has demonstrated effectiveness in preventing serotonin-induced ulcerogenesis, suggesting its potential therapeutic use in gastrointestinal disorders .

2. Therapeutic Potential

Given its role as a metabolite and its bioavailability, there is ongoing research into its therapeutic effects. The compound may serve as a biomarker for dietary intake of certain foods and could be explored for its protective effects against oxidative stress and inflammation .

Industrial Applications

1. Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its potential as a scaffold for developing new drugs. Its structural properties make it suitable for creating novel compounds with antimicrobial and anticancer activities .

2. Agrochemicals

The compound's efficacy extends to agrochemical applications where it may be used in developing pesticides or herbicides due to its biological activity against pests .

Case Study 1: Metabolic Profiling After Cranberry Intake

A study focused on the urinary excretion of metabolites derived from flavan-3-ols after cranberry consumption highlighted the presence of this compound among other metabolites. This research emphasizes the compound's relevance in nutritional studies and its potential impact on human health following dietary interventions .

Case Study 2: Antimicrobial Activity

Recent investigations into derivatives of this compound have shown promising antimicrobial activity against multidrug-resistant pathogens. These findings underscore the compound's potential as a foundational platform for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Summary Table of Applications

| Field | Application | Comments |

|---|---|---|

| Chemistry | Building block in organic synthesis | Versatile reactivity allows for complex molecule creation |

| Biology | Metabolic studies | Important microbial metabolite influencing health outcomes |

| Medicine | Antiulcerogenic effects | Potential therapeutic uses in gastrointestinal disorders |

| Industry | Pharmaceutical development | Scaffold for new drug development |

| Agrochemicals | Development of pesticides | Biological activity against pests |

Mecanismo De Acción

The mechanism by which 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can activate the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in maintaining the intestinal epithelial barrier . This interaction helps protect against intestinal invasion by pathogens and exposure to food antigens and toxins .

Comparación Con Compuestos Similares

Similar Compounds

2-Propenoic acid, 3-(2-hydroxyphenyl)-, (E): This compound has a similar structure but differs in the position of the double bond.

3-(4-Hydroxyphenyl)propanoic acid: This compound has the hydroxyl group at the para position instead of the ortho position.

Uniqueness

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Its presence in various food items and its role as a biomarker make it particularly interesting for research in nutrition and health.

Actividad Biológica

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its biochemical pathways, pharmacokinetics, and potential health benefits.

Target Enzymes and Pathways

The primary target of this compound is the NAD(P)H-flavin oxidoreductase , which plays a crucial role in various metabolic processes. The compound is significantly involved in the phenylalanine metabolism pathway , indicating its relevance in amino acid metabolism and potential implications in metabolic disorders .

Pharmacokinetics

This compound is characterized as a small molecule, suggesting favorable bioavailability. Its absorption and distribution within biological systems are influenced by various factors, including the presence of gut microbiota such as Bacteroides fragilis , which can enhance its effects on intestinal health .

1. Intestinal Health

Research indicates that this compound promotes intestinal epithelial barrier function . This activity is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway , which is essential for maintaining gut integrity and modulating immune responses .

2. Antioxidant Properties

The compound exhibits antioxidant properties that may protect against oxidative stress by enhancing the activities of key antioxidant enzymes. Studies have shown that supplementation with related compounds can increase levels of catalase and superoxide dismutase while decreasing malondialdehyde (MDA) levels, thereby reducing cellular damage .

3. Regulatory Effects on Gut Microbiota

This compound has been shown to influence gut microbiota composition, which is critical for maintaining overall health. It may help regulate microbial populations that contribute to metabolic health and disease prevention .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- A study demonstrated that dietary supplementation with phenolic compounds improved gut barrier function in animal models, correlating with increased villus height and reduced crypt depth in intestinal tissues .

- Another investigation revealed that related compounds could significantly upregulate mitochondrial functions, enhancing energy metabolism in cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | NAD(P)H-flavin oxidoreductase target | Intestinal barrier enhancement |

| 2-Propenoic acid, 3-(2-hydroxyphenyl) | Similar structural properties | Antioxidant effects |

| 3-(4-Hydroxyphenyl)propanoic acid | Different hydroxyl positioning | Potential anti-inflammatory effects |

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFIJEDQRIUOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.